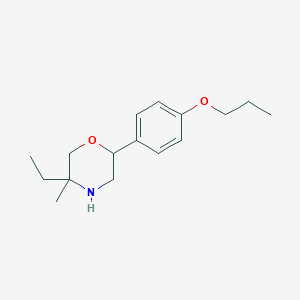

5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine

Description

5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine is a morpholine-based compound characterized by a 4-propoxyphenyl substituent at position 2 and ethyl/methyl groups at position 5 of the morpholine ring. This structural configuration introduces quaternary stereocenters, which are critical for modulating its chemical space and biological interactions.

Properties

Molecular Formula |

C16H25NO2 |

|---|---|

Molecular Weight |

263.37 g/mol |

IUPAC Name |

5-ethyl-5-methyl-2-(4-propoxyphenyl)morpholine |

InChI |

InChI=1S/C16H25NO2/c1-4-10-18-14-8-6-13(7-9-14)15-11-17-16(3,5-2)12-19-15/h6-9,15,17H,4-5,10-12H2,1-3H3 |

InChI Key |

YWUJWTOWBCSUQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2CNC(CO2)(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine typically involves the reaction of 4-propoxybenzaldehyde with ethylmethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired morpholine derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Pharmaceuticals

5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine is being investigated for its potential therapeutic roles:

- Antimicrobial Activity: Studies have shown promising results regarding its effectiveness against various bacterial strains, indicating potential use in treating infections.

- Anticancer Properties: Research indicates that this compound may inhibit cancer cell growth. In vitro tests demonstrated significant cytotoxicity against several human tumor cell lines, with mechanisms involving inhibition of key enzymes involved in cellular proliferation .

Biology

The compound's interaction with biological targets is crucial for understanding its pharmacokinetics and pharmacodynamics:

- Mechanism of Action: It may interact with specific receptors or enzymes, modulating their activities. For instance, it has been noted to affect phospholipase A2 activity, which could be relevant in drug-induced phospholipidosis studies .

Materials Science

Due to its unique chemical properties, this compound is also explored for applications in materials science:

- Polymer Development: Its chemical structure allows it to serve as a building block for synthesizing new polymers and coatings, enhancing material properties such as durability and resistance to environmental factors.

Case Studies

-

In Vitro Testing for Anticancer Activity:

A study synthesized derivatives of morpholine compounds, including this compound, which were tested against over 60 human tumor cell lines. The results indicated significant growth inhibition, suggesting its potential as a chemotherapeutic agent . -

Pharmacokinetic Studies:

Interaction studies involving this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. These studies provide insights into how modifications to the compound’s structure can enhance its therapeutic efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of 5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues: Morpholine vs. Quinoline Cores

The 4-propoxyphenyl group is a shared feature between 5-ethyl-5-methyl-2-(4-propoxyphenyl)morpholine and 2-(4-propoxyphenyl)quinoline derivatives (e.g., compounds 25f, 28f) . However, the core heterocycle—morpholine versus quinoline—dictates divergent biological activities:

The quinoline derivatives demonstrated >65% inhibition of the NorA efflux pump at 50 µM, attributed to their planar aromatic structure enhancing DNA intercalation or pump binding . In contrast, morpholine-based compounds (e.g., 3a–c) exhibit antifungal activity against phytopathogenic fungi, likely due to increased solubility and stereochemical flexibility .

Substituent Effects on Activity

Role of the 4-Propoxyphenyl Group

The 4-propoxyphenyl moiety is a conserved pharmacophore in both antimicrobial and antifungal compounds. Its lipophilic propoxy chain may enhance membrane permeability, while the phenyl ring facilitates π-π stacking with target proteins .

Impact of Morpholine Substituents

- This aligns with findings that quaternary centers in morpholines expand chemical diversity and improve target selectivity .

- Trimethoxybenzene vs. Morpholine : In antifungal agents, replacing 3,4,5-trimethoxybenzene with morpholine (e.g., compounds 3a–c) improved broad-spectrum activity, suggesting morpholine’s hydrogen-bonding capacity enhances fungicidal interactions .

Antifungal Activity

Morpholine derivatives (e.g., 3b, 3c) outperformed commercial fungicides like flumorph and dimethomorph, achieving EC₅₀ values <10 µg/mL against nine phytopathogens . The ethyl/methyl groups in this compound could further optimize this activity by balancing hydrophobicity and stereochemical accessibility.

Antimicrobial Efflux Pump Inhibition

Quinoline derivatives with 4-propoxyphenyl groups showed potent EPI activity, but morpholine analogues remain unexplored in this context. Theoretical comparisons suggest that the morpholine core’s reduced planarity might limit DNA intercalation but improve solubility for cytoplasmic targets .

Chemical Space and Stereochemical Considerations

The diversity-oriented synthesis (DOS) of morpholine peptidomimetics highlights the importance of quaternary stereocenters in accessing unique chemical spaces .

Biological Activity

5-Ethyl-5-methyl-2-(4-propoxyphenyl)morpholine is a compound with potential biological activity due to its unique chemical structure, which includes both ethyl and propoxy groups. These modifications enhance its lipophilicity, potentially influencing its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a morpholine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.

Lipophilicity and Membrane Interaction

The presence of ethyl and propoxy groups in the compound increases its lipophilicity, which is crucial for membrane permeability. Enhanced lipophilicity often correlates with increased biological activity as it allows the compound to cross cellular membranes more effectively.

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit various pharmacological activities:

- Antipsychotic Activity : Some morpholine derivatives have shown potential as antipsychotic agents by interacting with neurotransmitter systems in the brain .

- Inhibition of Phospholipase A2 : Compounds with similar structures have been studied for their inhibitory effects on phospholipase A2, an enzyme involved in inflammatory processes. This inhibition can predict drug-induced phospholipidosis, a condition where phospholipids accumulate in cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been suggested based on related compounds:

- Receptor Modulation : The morpholine structure allows for interaction with various receptors, potentially modulating their activity.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, leading to reduced inflammatory responses and other physiological effects .

Study 1: Antipsychotic Properties

A study investigating the antipsychotic properties of morpholine derivatives found that certain compounds significantly reduced symptoms in animal models of psychosis. These effects were attributed to receptor binding profiles that modulated dopamine and serotonin pathways .

Study 2: Phospholipidosis Prediction

In vitro assays using cationic amphiphilic compounds demonstrated that derivatives similar to this compound could inhibit phospholipase A2 activity at low concentrations. This suggests that such compounds could serve as predictive tools for assessing drug-induced toxicity during development .

Data Table: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.